Dana Moravcová,
Richard Čmelík,
Jana Křenková
PMID: 34147834
DOI:
10.1016/j.chroma.2021.462303
Abstract
The advantages of using mixtures of organic solvents for the separation of labeled oligosaccharides on the amide stationary phase under hydrophilic interaction liquid chromatography conditions are presented. The effect of the type of buffer as well as solvent or their mixtures on retention of uracil, saccharide labeling reagents (2-aminobenzoic acid, 2-aminobenzamide, ethyl 4-aminobenzoate, procainamide), and corresponding labeled saccharides were evaluated. The successful isocratic separation of labeled isomeric trisaccharides (maltotriose, panose, and isomaltotriose) was achieved in the mobile phase consisting of a 90% (v/v) mixture of organic solvents (methanol/acetonitrile 60:40) and 10% (v/v) 30 mM ammonium formate, pH 3.3. Changing the volume ratio between methanol/acetonitrile from 60:40 to 50:50 (v/v) allowed to obtain the separation of di-, tri-, and tetrasaccharides labeled by ethyl 4-aminobenzoate in less than 10.5 min.
Kateřina Plachká,
Jakub Střítecký,
Frantisek Svec,
Lucie Nováková
PMID: 34107402
DOI:
10.1016/j.chroma.2021.462272
Abstract
Long-term stability of retention times of a wide range of analytes has been evaluated using eight different stationary phases. These were from a single manufacturer to minimize the differences in silanol activity caused by the manufacturing process. The tested stationary phases included bridge ethylene hybrid, 2-ethylpyridine bridge ethylene hybrid with direct modification of silica particles, bidentate crosslinked charged surface hybrid fluorophenyl, bidentate crosslinked high strength silica C18, and propanediol linked phases including diol (pure propanediol linker), and three phases based on diol further modified with 2-picolylamine, diethylamine, and 1-aminoanthracene group. Retention times were monitored at the first injection, after three, nine, twelve months, and after the column regeneration via washing with pure water. The analyses were carried out using three different mobile phases, including methanol, methanol with 10 mmol/L ammonium formate, and methanol with 0.1% ammonium hydroxide. No overall decreasing or increasing trends were observed after evaluating individual contributing parameters such as analyte, stationary phase, and organic modifier. Our results suggest that the silyl-ether formation is not the only factor contributing to changes in the stationary phase pore surface. Indeed, the adsorption of mobile phase additives is probably another significant factor. That was also confirmed by the regeneration procedure using water, which is likely to reverse the silyl-ether formation to achieve the original retention. However, the retention times returned to the original values for all analytes only on three columns. Retention times on other columns remained shifted within ± 15 % RSD depending on the analyte properties and the nature of organic modifier. The retention time variations observed for each analyte group, i.e., acids, bases, and neutrals, were interpreted for each stationary phase. We concluded that the sterically protected surfaces exhibited significantly smaller changes in the retention times. Although the regeneration procedure effect depended on the column type, the results suggested beneficial effect of water. However, as the adsorption of additives on the column surface is an additional factor leading to retention time variations, the recommendation of using only one additive and/or organic modifier in each column will clearly improve the long-term repeatability of the retention times.
Joost de Gouw,
Delphine Farmer
PMID: 33981044
DOI:
10.1038/d41586-021-01206-5
Abstract
Xiaogang Chang,
Jingzhi Zhang,
Ruchun Wu,
Xuebing Zhao
PMID: 34067091
DOI:
10.3390/molecules26092753
Abstract
In order to more conveniently simulate and optimize the solubilization of sugarcane bagasse components during formic acid (FA) fractionation, an extended combined severity factor (
) was defined to integrate various operation parameters as a single factor. Two phenomenological models based on Arrhenius and Logistic equations were further used to describe the phenomenological kinetics. Different data-processing methods were compared to fit the severity parameters and model constants. Both Arrhenius-based and Logistic-based models show satisfying fitting results, though the values of Arrhenius-based
(A-
) and Logistic-based
(L-
) were somewhat different under the same fractionation condition. The solubilization of biomass components increased with
, but two distinct stages could be observed with inflection points at A-
of 42 or L-
of 43, corresponding to bulk and residual solubilization stages, respectively. For the enzymatic hydrolysis of cellulosic solids, the highest initial enzymatic glucan conversion (EGC@6h) was obtained at A-
of 39-40 or A-
of 40-41; however, for a long hydrolysis period (72 h), relatively high glucan conversion (EGC@72h) was observed at A-
of 42-43 or A-
of 43-44. Post-treatment for deformylation with a small amount of lime could help to recover the cellulose digestibility.
Ying Wu,
Chunxia Hua,
Zhongshan Liu,
Jinglun Yang,
Rongrong Huang,
Min Li,
Kaiqiang Liu,
Rong Miao,
Yu Fang
PMID: 33905230
DOI:
10.1021/acs.analchem.1c00576
Abstract
Although it is widely used in industry and food products, formic acid can be dangerous owing to its corrosive properties. Accurate determination of formic acid would not only benefit its qualified uses but also be an effective way to avoid corrosion or injury from inhalation, swallowing, or touching. Herein, we present a nanofilm-based fluorescent sensor for formic acid vapor detection with a wide response range, fast response speed, and high sensitivity and selectivity. The nanofilm was synthesized at a humid air/dimethyl sulfoxide (DMSO) interface through dynamic covalent condensation between two typically designed building blocks, de-
-butyl calix[4]arene-tetrahydrazide (CATH) and 4,4',4″,4‴-(ethene-1,1,2,2-tetrayl)tetra-benzaldehyde (ETBA). The as-prepared nanofilm is uniform, flexible, fluorescent, and photochemically stable. The thickness and fluorescence intensity of the nanofilm can be facilely adjusted by varying the concentration of the building blocks and the sensing performance of the nanofilm can be optimized accordingly. Based on the nanofilm, a fluorescent sensor with a wide response range (4.4 ppt-4400 ppm) for real-time and online detection of formic acid vapor was built. With the sensor, a trace amount (0.01%) of formic acid in petroleum ether (60-90 °C) can be detected within 3 s. Besides, fluorescence quenching of the nanofilm by formic acid vapor can be visualized. It is believed that the sensor based on the nanofilm would find real-life applications in corrosion and injury prevention from formic acid.
Kosar Gharib-Naseri,
Sarbast K Kheravii,
Lily Li,
Shu-Biao Wu
PMID: 34186268
DOI:
10.1016/j.psj.2021.101214
Abstract
The objective of this study was to evaluate the effect of 2 different doses of a partially buffered formic acid product (Amasil NA; 61% formic acid, 20.5% sodium formate), and a monoglyceride blend of short- and medium-chain fatty acids (BalanGut LS P) on necrotic enteritis (NE) infected broilers in terms of performance, intestinal microbial population and short-chain fatty acids concentrations in the gastrointestinal tract. A total of 528-day-old as hatched Ross 308 broilers were allocated to 48 pens with 11 birds in each pen. Six dietary treatments applied in the study were: T1) nonsupplemented diet (Control); T2) antibiotic supplemented diets; T3) and T4) high (Starter: 0.5%; Grower and Finisher: 0.5%) and low (Starter: 0.3%; Grower and Finisher: 0.2%) dose of Amasil NA; and groups T5) and T6) high (Starter: 0.3%; Grower and Finisher: 0.2%) and low dose (Starter: 0.3%; Grower: 0.15%; Finisher: 0.075%) of (BalanGut LS P). All birds in this study were fed starter (d 0-10), grower (d 11-24) and finisher (d 25-35) diets and challenged with NE. To induce subclinical NE, oral administrations of Eimeria oocysts (d 9) followed by inoculation of Clostridium perfringens strains (d 14 and 15) were applied. Results showed that birds fed the high dose of Amasil NA, had a higher feed conversion ratio (FCR,P < 0.05) compared to the nonsupplemented group during the starter period. Antibiotic supplementation reduced FCR during the grower (P < 0.001), finisher (P < 0.05) and overall (P < 0.001) periods of the experiment. Both levels of BalanGut LS P and low levels of Amasil NA enhanced overall FCR (P < 0.05) compared to the birds in the nonsupplemented group. Compared to the nonsupplemented group, high levels of Amasil NA and low levels of BalanGut LS P improved FCR in the finisher stage (P < 0.05). On d 16, cecum digesta of birds fed with antibiotic supplemented diets showed a significantly lower number of C. perfringens (P < 0.001) compared to the nonsupplemented and high level of BalanGut LS P group. Bacillus (P < 0.01) and Ruminococcus numbers were significantly lower in the birds fed with high level of Amasil NA (P < 0.05) compared to the antibiotic supplemented diets. High doses of Amasil NA, showed the highest propionate concentration in the cecum (P < 0.001). The study suggests that supplementation of BalanGut LS P and Amasil NA at different feeding phases may achieve optimal performance improvement in broilers under NE challenge.
Ruifeng Zhang,
Masao Gen,
Tzung-May Fu,
Chak K Chan
PMID: 33861585
DOI:
10.1021/acs.est.0c08199
Abstract
Particulate nitrate photolysis can produce oxidants (i.e., OH, NO
, and NO
/HNO
) in aqueous droplets and may play a potential role in increased atmospheric oxidative capacity. Our earlier works have reported on the SO
oxidation promoted by nitrate photolysis to produce sulfate. Here, we used glyoxal as a model precursor to examine the role of particulate nitrate photolysis in the formation of secondary organic aerosol (SOA) from particle-phase oxidation of glyoxal by OH radicals. Particles containing sodium nitrate and glyoxal were irradiated at 300 nm. Interestingly, typical oxidation products of oxalic acid, glyoxylic acid, and higher-molecular-weight products reported in the literature were not found in the photooxidation process of glyoxal during nitrate photolysis in the particle phase. Instead, formic acid/formate production was found as the main oxidation product. At glyoxal concentration higher than 3 M, we found that the formic acid/formate production rate increases significantly with increasing glyoxal concentration. Such results suggest that oxidation of glyoxal at high concentrations by OH radicals produced from nitrate photolysis in aqueous particles may not contribute significantly to SOA formation since formic acid is a volatile species. Furthermore, recent predictions of formic acid/formate concentration from the most advanced chemical models are lower than ambient observations at both the ground level and high altitude. The present study reveals a new insight into the production of formic acid/formate as well as a sink of glyoxal in the atmosphere, which may partially narrow the gap between model predictions and field measurements in both species.
Wei Jiang,
David Hernández Villamor,
Huadong Peng,
Jian Chen,
Long Liu,
Victoria Haritos,
Rodrigo Ledesma-Amaro
PMID: 34312558
DOI:
10.1038/s41589-021-00836-0
Abstract
One-carbon (C1) substrates are preferred feedstocks for the biomanufacturing industry and have recently gained attention owing to their natural abundance, low production cost and availability as industrial by-products. However, native pathways to utilize these substrates are absent in most biotechnologically relevant microorganisms. Recent advances in synthetic biology, genome engineering and laboratory evolution are enabling the first steps towards the creation of synthetic C1-utilizing microorganisms. Here, we briefly review the native metabolism of methane, methanol, CO
, CO and formate, and how these C1-utilizing pathways can be engineered into heterologous hosts. In addition, this review analyses the potential, the challenges and the perspectives of C1-based biomanufacturing.
Alice Clare Newman,
Mattia Falcone,
Alejandro Huerta Uribe,
Tong Zhang,
Dimitris Athineos,
Matthias Pietzke,
Alexei Vazquez,
Karen Blyth,
Oliver David Kenneth Maddocks
PMID: 33831358
DOI:
10.1016/j.molcel.2021.03.019
Abstract
Cancer cells adapt their metabolism to support elevated energetic and anabolic demands of proliferation. Folate-dependent one-carbon metabolism is a critical metabolic process underpinning cellular proliferation supplying carbons for the synthesis of nucleotides incorporated into DNA and RNA. Recent research has focused on the nutrients that supply one-carbons to the folate cycle, particularly serine. Tryptophan is a theoretical source of one-carbon units through metabolism by IDO1, an enzyme intensively investigated in the context of tumor immune evasion. Using in vitro and in vivo pancreatic cancer models, we show that IDO1 expression is highly context dependent, influenced by attachment-independent growth and the canonical activator IFNγ. In IDO1-expressing cancer cells, tryptophan is a bona fide one-carbon donor for purine nucleotide synthesis in vitro and in vivo. Furthermore, we show that cancer cells release tryptophan-derived formate, which can be used by pancreatic stellate cells to support purine nucleotide synthesis.